molecular formula C11H13N3OS B1608398 Bentaluron CAS No. 28956-64-1

Bentaluron

Cat. No.: B1608398
CAS No.: 28956-64-1
M. Wt: 235.31 g/mol
InChI Key: NCJRWSQYSLEKEI-UHFFFAOYSA-N
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Description

Bentaluron is a compound belonging to the class of 2-(thio)ureabenzothiazoles. It is widely recognized for its use as a fungicide and herbicide, particularly in winter corn crops. This compound is also employed as a wood preservative due to its effective antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bentaluron is synthesized through the reaction of substituted 2-aminobenzothiazoles with iso(thio)cyanates, (thio)phosgenes, (thio)carbamoyl chlorides, 1,1’-(thio)carbonyldiimidazoles, and carbon disulfide . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using the aforementioned reagents and conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for agricultural and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bentaluron undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Bentaluron has a wide range of scientific research applications:

Mechanism of Action

Bentaluron exerts its effects by inhibiting the synthesis of ergosterol in fungal cells, which is essential for maintaining the integrity of the fungal cell membrane. This inhibition leads to the disruption of cell membrane function and ultimately the death of the fungal cells . The molecular targets involved include enzymes responsible for ergosterol synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bentaluron is unique due to its broad-spectrum antifungal activity and its effectiveness as both a fungicide and herbicide. Its ability to inhibit ergosterol synthesis makes it particularly valuable in agricultural and industrial applications .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7(2)12-10(15)14-11-13-8-5-3-4-6-9(8)16-11/h3-7H,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJRWSQYSLEKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183153
Record name 1-(1,3-Benzothiazol-2-yl)-3-isopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28956-64-1
Record name Bentaluron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028956641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,3-Benzothiazol-2-yl)-3-isopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENTALURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX774E8C9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes benzothiazoles like Bentaluron interesting for medicinal chemistry?

A2: Benzothiazoles, the core structure of this compound, are of significant interest in medicinal chemistry due to their diverse pharmacological activities []. These compounds demonstrate potential as anticancer, antimicrobial, antitubercular, anti-HIV, cardiovascular, local anaesthetic, anti-inflammatory, anticonvulsant, and anti-diabetic agents []. This wide range of activities makes them attractive candidates for developing new therapeutic agents.

Q2: How does the structure of this compound contribute to its activity?

A3: While the provided research doesn't delve into the specific structure-activity relationship of this compound, it highlights that combining (thio)urea and benzothiazole groups to form UBTs like this compound can enhance both physicochemical and biological properties [, ]. This suggests that the specific arrangement of these groups in this compound contributes to its overall activity and potential for various applications.

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